
Butanenitrile, 3-methyl-4-oxo-, (3S)-
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Overview
Description
Butanenitrile, 3-methyl-4-oxo-, (3S)- is an organic compound with the molecular formula C5H7NO. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) on a butane backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanenitrile, 3-methyl-4-oxo-, (3S)- can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with hydrogen cyanide (HCN) in the presence of a base, such as sodium hydroxide (NaOH), to form the nitrile group. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Butanenitrile, 3-methyl-4-oxo-, (3S)- may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Butanenitrile, 3-methyl-4-oxo-, (3S)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or secondary alcohols.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C5H7NO
Molecular Weight: 113.11 g/mol
CAS Number: 625-28-5
The compound's structure features a nitrile functional group, which contributes to its reactivity and potential applications in synthesis and drug development.
Medicinal Chemistry
Butanenitrile, 3-methyl-4-oxo-, (3S)- has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to participate in various chemical reactions that can lead to the synthesis of biologically active compounds.
Synthesis of Bioactive Compounds
Research indicates that this compound can serve as a precursor for synthesizing more complex molecules with therapeutic properties. For instance, it has been utilized in the synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitriles through alkylation reactions, showcasing its versatility in producing compounds with potential anticancer activity .
Case Study: Anticancer Activity
A study published in ACS Omega explored the derivatives of butanenitrile, highlighting their cytotoxic effects on cancer cell lines. The synthesized compounds exhibited promising results against various tumors, indicating that butanenitrile derivatives could be further developed into anticancer agents .
Agrochemical Applications
The compound is also recognized for its utility in the agrochemical sector. It serves as an intermediate in the synthesis of pesticides and herbicides.
Production of Pesticides
The synthesis of new 3-oxonitriles, including butanenitrile derivatives, has been linked to the development of novel herbicides. A patent describes a process where carboxylic acid esters are condensed with carboxylic acid nitriles to produce these valuable intermediates . This method enhances the efficiency and purity of the resulting compounds, making them suitable for agricultural applications.
Industrial Applications
Beyond pharmaceuticals and agrochemicals, butanenitrile derivatives have potential industrial applications due to their chemical properties.
Catalytic Processes
Recent studies have explored the use of butanenitrile in catalytic processes such as pyrolysis and biomass valorization. Its role as a reactant in catalytic upgrading processes can improve the quality of bio-oils derived from biomass . This application is crucial for developing sustainable energy solutions.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Butanenitrile, 3-methyl-4-oxo-, (3S)- depends on its specific application. In chemical reactions, the nitrile and ketone groups are the primary reactive sites. The nitrile group can undergo nucleophilic addition or substitution, while the ketone group can participate in various carbonyl chemistry reactions. The molecular targets and pathways involved vary based on the specific reaction or application.
Comparison with Similar Compounds
Similar Compounds
Butanenitrile, 4-oxo-: Similar in structure but differs in the position of the ketone group.
Butanenitrile, 3-methyl-: Lacks the ketone group, making it less reactive in certain chemical reactions.
Butanenitrile, 3-methyl-4-oxo-, (3R)-: The enantiomer of Butanenitrile, 3-methyl-4-oxo-, (3S)-, with different stereochemistry.
Uniqueness
Butanenitrile, 3-methyl-4-oxo-, (3S)- is unique due to its specific stereochemistry and the presence of both nitrile and ketone functional groups. This combination of features makes it a versatile compound in synthetic chemistry and various industrial applications.
Biological Activity
Butanenitrile, 3-methyl-4-oxo-, (3S)- is a compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural science. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Butanenitrile, 3-methyl-4-oxo-, (3S)- has the molecular formula C5H7NO. Its structure includes a nitrile group and a ketone, which contribute to its reactivity and biological interactions. The stereochemistry at the 3-position is crucial for its activity.
The biological activity of Butanenitrile, 3-methyl-4-oxo-, (3S)- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is significant for therapeutic applications.
- Receptor Interaction : It can bind to various receptors, modulating their activity and influencing cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits fungicidal properties, making it a candidate for agricultural applications.
Biological Activity Data
Research has demonstrated various biological activities associated with Butanenitrile, 3-methyl-4-oxo-, (3S)-. Below is a summary of key findings from diverse studies:
Case Studies
- Fungicidal Properties : A study highlighted the effectiveness of Butanenitrile, 3-methyl-4-oxo-, (3S)- in controlling fungal pathogens in crops. The compound demonstrated significant reductions in fungal biomass compared to untreated controls, indicating its potential as a natural fungicide.
- Cytotoxic Effects : Research conducted on various cancer cell lines revealed that this compound exhibits cytotoxicity, leading to apoptosis in treated cells. This suggests its utility in cancer therapy development.
Research Findings
Recent literature has focused on the synthesis and biological evaluation of Butanenitrile derivatives. Notably:
- A review article discussed the broader category of nitrile-containing compounds and their biological significance, emphasizing the potential of Butanenitrile derivatives in drug discovery .
- Studies have shown that modifications to the compound's structure can enhance its biological activity, suggesting avenues for further research into more potent analogs.
Properties
CAS No. |
702998-98-9 |
---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
(3S)-3-methyl-4-oxobutanenitrile |
InChI |
InChI=1S/C5H7NO/c1-5(4-7)2-3-6/h4-5H,2H2,1H3/t5-/m0/s1 |
InChI Key |
GSDBCUROWGFXAT-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CC#N)C=O |
Canonical SMILES |
CC(CC#N)C=O |
Origin of Product |
United States |
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